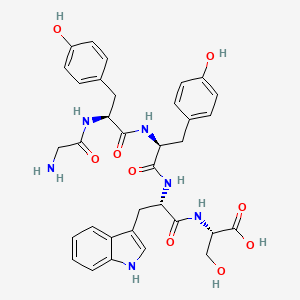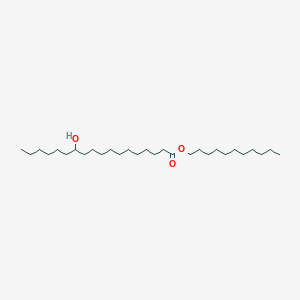
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with benzyl and thiophene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of benzyl hydrazine with thiophene-2-carboxylic acid followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrazolones.
Applications De Recherche Scientifique
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-4-(furan-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one
- 2-Benzyl-4-(pyridine-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings
Propriétés
Numéro CAS |
821016-50-6 |
|---|---|
Formule moléculaire |
C15H12N2O2S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-benzyl-4-(thiophene-2-carbonyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N2O2S/c18-14(13-7-4-8-20-13)12-9-16-17(15(12)19)10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
Clé InChI |
SHCQNSJNTHNGQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=CN2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)




![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)



![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)


![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)
